molecular formula C18H16N4OS B12212930 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole

1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole

Cat. No.: B12212930
M. Wt: 336.4 g/mol
InChI Key: SFDWEQKECOKPFQ-UHFFFAOYSA-N
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Description

1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 1,3,4-oxadiazole ring and a methylsulfanyl group

Preparation Methods

The synthesis of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole ring to the benzimidazole core: This step involves the reaction of the oxadiazole derivative with a benzimidazole precursor, often facilitated by a coupling reagent.

    Introduction of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction where a suitable methylsulfanyl donor reacts with the benzimidazole derivative.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole can undergo various chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides).

Scientific Research Applications

1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole depends on its application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

    Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and 1,3,4-oxadiazole derivatives:

    Benzimidazole Derivatives: Compounds such as 2-(methylsulfanyl)-1H-benzimidazole share structural similarities but lack the oxadiazole ring.

    1,3,4-Oxadiazole Derivatives: Compounds like 5-(4-methylphenyl)-1,3,4-oxadiazole share the oxadiazole ring but differ in other substituents.

The uniqueness of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(methylsulfanyl)-1H-benzimidazole lies in the combination of these two moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[(2-methylsulfanylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-7-9-13(10-8-12)17-21-20-16(23-17)11-22-15-6-4-3-5-14(15)19-18(22)24-2/h3-10H,11H2,1-2H3

InChI Key

SFDWEQKECOKPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SC

Origin of Product

United States

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